N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide
Description
This compound is an acetamide derivative featuring a 4-bromo-2-fluorophenyl group attached to the nitrogen atom and a 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl moiety on the acetyl side chain. The bromo and fluoro substituents are strategically positioned to influence electronic properties and steric bulk, which can modulate biological activity and solubility .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O3S/c16-9-5-6-11(10(17)7-9)19-15(21)8-14-18-12-3-1-2-4-13(12)24(22,23)20-14/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNXTENSVVRGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide ():
This analog replaces the 4-bromo-2-fluorophenyl group with a 3,4-difluorophenyl ring. The dihedral angle between the aromatic rings is 66.4°, compared to the target compound’s likely planar conformation due to the fused benzothiadiazine system. The absence of the benzothiadiazine group reduces molecular weight (MW: 327.1 vs. ~420–430 for the target) and alters hydrogen-bonding capacity .N-(4-Bromophenyl)acetamide ():
Simplification to a single bromophenyl group eliminates the fluorine atom and heterocyclic system. Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs) and dihedral angles differ, affecting crystal packing and solubility .
Heterocyclic Modifications
- F11: N-(4-bromo-2-fluorophenyl)-2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamide (): Replaces the benzothiadiazine dioxide with a thiazolidinone ring fused to a furan group. This results in lower molecular weight (MW: 424.9 vs. ~430) and distinct spectroscopic properties (e.g., IR peaks at 1680 cm⁻¹ for C=O). The furan substituent may enhance π-π interactions but reduce metabolic stability compared to the benzothiadiazine system .
- N-[2-(4-chlorophenyl)ethyl]-2-[(1,1-dioxo-1,4-dihydro-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (): Shares the benzothiadiazine dioxide core but substitutes the bromo-fluorophenyl group with a 4-chlorophenethyl chain.
Physicochemical and Spectroscopic Properties
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